molecular formula C17H12ClF2N3O2 B15000660 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide CAS No. 217489-85-5

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide

Cat. No.: B15000660
CAS No.: 217489-85-5
M. Wt: 363.7 g/mol
InChI Key: BVCQFCRBKQLKCJ-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound also features a chlorophenyl group and a difluorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under mild conditions.

    Introduction of the chlorophenyl group: This step involves the use of a chlorophenyl derivative, which is reacted with the oxadiazole intermediate.

    Attachment of the difluorophenyl group: The final step involves the coupling of the difluorophenyl group to the oxadiazole-chlorophenyl intermediate, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)propanamide
  • 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide
  • 3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)propanamide

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide is unique due to the presence of both chlorophenyl and difluorophenyl groups, which confer specific chemical and biological properties. These groups may enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

CAS No.

217489-85-5

Molecular Formula

C17H12ClF2N3O2

Molecular Weight

363.7 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide

InChI

InChI=1S/C17H12ClF2N3O2/c18-11-6-4-10(5-7-11)17-22-15(25-23-17)9-8-14(24)21-16-12(19)2-1-3-13(16)20/h1-7H,8-9H2,(H,21,24)

InChI Key

BVCQFCRBKQLKCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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